2-Methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-6-pentadecyl-1,4-benzoquinone can be synthesized through several methods. One common approach involves the extraction of the compound from the seed oils of iris plants . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of 2-methoxy-6-pentadecyl-1,4-benzoquinone may involve large-scale extraction from natural sources or chemical synthesis. The specific methods and conditions used in industrial production can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-pentadecyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy group and the pentadecyl chain can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different chemical and biological properties.
Scientific Research Applications
2-Methoxy-6-pentadecyl-1,4-benzoquinone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other quinone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-6-pentadecyl-1,4-benzoquinone involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. Its effects on specific molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
2-Methoxy-6-pentadecyl-1,4-benzoquinone can be compared with other similar compounds, such as:
2-Methoxy-1,4-benzoquinone: Lacks the pentadecyl chain, resulting in different chemical and biological properties.
6-Pentadecyl-1,4-benzoquinone: Lacks the methoxy group, which can affect its reactivity and applications.
The presence of both the methoxy group and the pentadecyl chain in 2-methoxy-6-pentadecyl-1,4-benzoquinone makes it unique and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
144078-11-5 |
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Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-20(23)18-21(25-2)22(19)24/h17-18H,3-16H2,1-2H3 |
InChI Key |
MQOUTWWGQSEUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origin of Product |
United States |
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